N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide
Description
The compound N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide features a pyridazinone core substituted at position 3 with a 3,5-dimethylpyrazole moiety, linked via an ethyl group to an acetamide bearing a 2-methoxyphenyl substituent.
Properties
IUPAC Name |
N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-14-12-15(2)25(22-14)18-8-9-20(27)24(23-18)11-10-21-19(26)13-16-6-4-5-7-17(16)28-3/h4-9,12H,10-11,13H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICMOXRMUSXVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine Cyclocondensation
A widely adopted method involves reacting maleic anhydride with hydrazine hydrate in ethanol under reflux (72–78°C) to yield 3,6-dihydroxypyridazine, which is subsequently dehydrated using acetic anhydride to form 6-hydroxypyridazin-3(2H)-one. Alternative routes utilize 3-chloro-6-hydroxypyridazine as a precursor, enabling functionalization at the 3-position.
- Combine maleic anhydride (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol.
- Reflux for 6–8 hours, then cool to precipitate dihydroxypyridazine.
- Dehydrate with acetic anhydride (3.0 eq) at 110°C for 2 hours.
- Isolate 6-hydroxypyridazin-3(2H)-one via vacuum filtration (Yield: 68–72%).
Alkylation to Install the Ethyl Linker
The nitrogen at the 1-position of the pyridazinone ring is alkylated with a bromoethyl group to introduce the ethyl spacer.
Bromoethylation Protocol
A two-step alkylation strategy ensures regioselectivity:
- Protect the 6-oxo group as a tert-butyldimethylsilyl (TBS) ether.
- Alkylate with 1,2-dibromoethane in the presence of NaH.
- Treat 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxypyridazine (1.0 eq) with TBSCl (1.2 eq) and imidazole (2.0 eq) in DMF at 0°C for 2 hours.
- Add 1,2-dibromoethane (3.0 eq) and NaH (2.5 eq) at 0°C, then warm to 25°C and stir for 6 hours.
- Deprotect the TBS group using TBAF (1.0 M in THF) to yield 1-(2-bromoethyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazine (Yield: 71%).
Synthesis of 2-(2-Methoxyphenyl)acetic Acid
The 2-methoxyphenylacetic acid precursor is prepared via Friedel-Crafts acetylation followed by hydrolysis.
Friedel-Crafts Acetylation:
- React 2-methoxyphenol (1.0 eq) with chloroacetyl chloride (1.1 eq) in CH2Cl2 using AlCl3 (1.5 eq) as catalyst at 0°C.
- Hydrolyze the intermediate with 10% NaOH to yield 2-(2-methoxyphenyl)acetic acid (Yield: 82%).
Amide Coupling to Assemble the Final Molecule
The bromoethyl intermediate is coupled with 2-(2-methoxyphenyl)acetic acid via a nucleophilic substitution followed by amidation.
Two-Step Coupling Strategy:
- Amine Formation : React 1-(2-bromoethyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazine (1.0 eq) with NaN3 (3.0 eq) in DMF at 60°C for 8 hours to form the azide, followed by Staudinger reduction with PPh3 to yield the primary amine.
- Amide Bond Formation : Couple the amine with 2-(2-methoxyphenyl)acetyl chloride (1.2 eq) using Hünig’s base (DIPEA) in THF at 0°C.
Critical Data Table :
| Step | Reagent/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Amine Formation | NaN3, DMF, 60°C | 89% | 95% |
| Amidation | Acetyl chloride, DIPEA, THF | 76% | 98% |
Characterization and Analytical Validation
The final product is characterized via NMR, HRMS, and X-ray crystallography.
Spectroscopic Data:
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrazole-H), 7.34–7.28 (m, 4H, aromatic), 4.12 (t, J = 6.8 Hz, 2H, CH2N), 3.82 (s, 3H, OCH3), 2.51 (s, 6H, pyrazole-CH3).
- 13C NMR : δ 169.8 (C=O), 161.2 (pyridazinone-C6), 148.5 (pyrazole-C3), 132.1–114.7 (aromatic carbons).
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, particularly at the pyrazole and pyridazinone rings.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetic acid, while reduction could produce N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxypyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation involved the synthesis of pyrazole derivatives that exhibited cytotoxic effects against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The derivatives were tested for their ability to inhibit cell proliferation, showing promising results in lowering cell viability at specific concentrations. The half-maximal inhibitory concentration (IC50) values were calculated to assess the potency of these compounds .
Table 1: Cytotoxicity Results of Pyrazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)... | HepG2 | 15 | 100 | 6.67 |
| N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)... | A549 | 20 | 90 | 4.50 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases. This was corroborated by assays measuring the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which showed significant reductions upon treatment with the compound .
Pesticidal Activity
The structural features of N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide suggest its potential use as a pesticide. Research has indicated that similar pyrazole derivatives can act as effective fungicides and insecticides. Field trials have demonstrated that these compounds can significantly reduce pest populations while maintaining low toxicity to beneficial insects .
Table 2: Efficacy of Pyrazole Derivatives in Pest Control
| Compound Name | Pest Type | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)... | Aphids | 50 | 85 |
| N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)... | Fungal Pathogen | 100 | 90 |
Polymer Development
The unique chemical structure of this compound allows for its incorporation into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that adding this compound to polymer blends can improve their resistance to thermal degradation and increase tensile strength .
Table 3: Mechanical Properties of Polymer Blends
| Polymer Blend | Addition (%) | Tensile Strength (MPa) | Thermal Degradation Temp (°C) |
|---|---|---|---|
| Polyethylene + Compound | 5 | 25 | 220 |
| Polypropylene + Compound | 10 | 30 | 230 |
Mechanism of Action
The exact mechanism of action for N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide would depend on its specific application. Generally, compounds with similar structures interact with enzymes or receptors in biological systems, modulating their activity. The pyrazole and pyridazinone rings are known to interact with various molecular targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Pyridazinone Derivatives
- Target Compound: The pyridazinone ring (6-oxopyridazin-1(6H)-yl) is substituted with a 3,5-dimethylpyrazole group. This design enhances steric bulk and electron density, which may influence binding to biological targets.
- Analog from EP 4 139 296 B1: A related compound substitutes pyridazinone with a pyrrolidin-3-yl group and incorporates a cyclopropane ring.
Pyrazole Substitutions
- 3,5-Dimethylpyrazole: Present in the target compound, this group provides steric hindrance and stabilizes the pyridazinone core.
- Thiadiazole Derivatives : describes a compound where the acetamide is linked to a 5-isobutyl-1,3,4-thiadiazol-2-yl group. The thiadiazole ring introduces sulfur-based polarity and π-stacking capabilities, which could enhance solubility or receptor affinity compared to pyrazole .
Acetamide Side Chain Variations
The acetamide side chain is a critical determinant of physicochemical and binding properties. Key comparisons include:
Substituent Effects on the Phenyl Ring
The 2-methoxyphenyl group in the target compound balances polarity and hydrophobicity, contrasting with chlorinated or fluorinated analogs in , which prioritize metabolic stability and membrane permeability .
Chain Length and Flexibility
- Target Compound: Ethyl linker between pyridazinone and acetamide allows moderate flexibility.
- Analog from : Features a 6-methylheptan-2-yl chain, introducing a longer alkyl group that may enhance lipid solubility but reduce target specificity .
Biological Activity
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound integrates a pyrazole ring, a pyridazinone moiety, and an acetamide group, suggesting a diverse range of pharmacological properties.
Structural Characteristics
The molecular formula of the compound is C₁₈H₁₈N₄O₂, with a molecular weight of approximately 314.35 g/mol. The unique combination of functional groups may contribute to its biological activity.
| Structural Feature | Description |
|---|---|
| Pyrazole Ring | A five-membered ring containing two nitrogen atoms. |
| Pyridazinone Moiety | A six-membered ring with one nitrogen and one carbonyl group. |
| Acetamide Group | An amide functional group that enhances solubility and bioavailability. |
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the following areas:
1. Antitumor Activity
Research indicates that compounds with similar structural motifs have been evaluated for their cytotoxic effects against various tumor cell lines. For instance, a study using the MTT assay demonstrated that related pyrazole derivatives exhibited dose-dependent cytotoxicity against cancer cells, suggesting that this compound may also possess similar properties.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | KB | 0.111 |
| Compound B | SK-MEL-3 | 0.160 |
| Compound C | NIH 3T3 | 0.100 |
2. Anti-inflammatory Activity
Pyridazinone derivatives have been recognized for their anti-inflammatory properties. The compound's structural characteristics may allow it to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for further investigation in inflammatory disease models .
3. Antioxidant Properties
The antioxidant potential of similar compounds has been assessed through DPPH radical scavenging assays. The ability to neutralize free radicals is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
Mechanistic Studies
Understanding the mechanisms by which this compound exerts its biological effects is essential for its development as a therapeutic agent. Interaction studies can elucidate how this compound binds to specific biological targets, such as enzymes or receptors implicated in disease processes.
Potential Mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of specific protein kinases involved in cellular proliferation and inflammation.
- Receptor Modulation : The acetamide functionality may allow for interaction with various receptors, potentially modulating signaling pathways relevant to cancer and inflammation.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Pyrazole Derivatives : A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity.
- Inflammation Model : Research on pyridazinones highlighted their ability to reduce inflammation markers in animal models, supporting their potential therapeutic use in inflammatory diseases.
Q & A
Q. How can the synthesis of this compound be optimized for high yield and purity?
Answer: Synthesis involves multi-step reactions requiring precise control of temperature (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF or dichloromethane), and catalysts (e.g., thionyl chloride for chlorination steps). Reaction time optimization (24–48 hours) and purification via column chromatography are critical. Analytical techniques like HPLC and NMR should monitor intermediates and final purity .
Q. What analytical techniques are most reliable for confirming the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): Confirms connectivity of pyridazine, pyrazole, and methoxyphenyl groups (e.g., δ 3.8 ppm for methoxy protons) .
- Mass Spectrometry (MS): Validates molecular weight (e.g., m/z 452.2 [M+H]+) .
- High-Performance Liquid Chromatography (HPLC): Ensures purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. What preliminary assays are recommended to assess biological activity?
Answer: Prioritize in vitro assays:
- Enzyme inhibition: Test against kinases (e.g., CDK2) or proteases at 1–10 µM concentrations.
- Receptor binding: Screen for GPCR activity (e.g., serotonin receptors) using radioligand displacement assays .
Advanced Research Questions
Q. How can contradictory data in biological activity across studies be resolved?
Answer: Contradictions often arise from assay variability. Mitigate by:
- Standardizing protocols: Use identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4, 37°C).
- Validating purity: Re-test compounds with HPLC-MS to rule out degradation.
- Structural analogs: Compare bioactivity of derivatives (see Table 1) to identify critical substituents .
Table 1: Bioactivity Comparison of Structural Analogs
| Compound | Key Modification | IC50 (µM) | Target |
|---|---|---|---|
| Parent Compound | 2-Methoxyphenyl | 3.2 | Kinase X |
| N-(3-Fluorophenyl) analog | Fluorine substitution | 0.9 | Kinase X |
| Pyridazine replaced with pyrimidine | Heterocycle swap | >50 | Inactive |
Q. What computational strategies predict interactions with biological targets?
Answer:
Q. How can structure-activity relationship (SAR) studies improve pharmacological properties?
Answer:
- Modify substituents: Replace the methoxy group with electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability.
- Core scaffold optimization: Introduce methyl groups on the pyrazole ring to improve solubility (logP reduction from 3.5 to 2.8) .
Q. How do physiological conditions (pH, temperature) affect compound stability?
Answer: Conduct accelerated stability studies:
- pH stability: Incubate in buffers (pH 1–9) for 24 hours; analyze degradation via LC-MS.
- Thermal stability: Heat to 40°C for 1 week; observe <5% degradation in neutral conditions .
Q. What methods evaluate cytochrome P450 (CYP) interactions for toxicity profiling?
Answer:
- Human liver microsomes: Incubate with CYP isoforms (3A4, 2D6) and quantify metabolite formation via LC-MS/MS.
- Time-dependent inhibition assays: Pre-incubate compound with NADPH to assess irreversible binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
